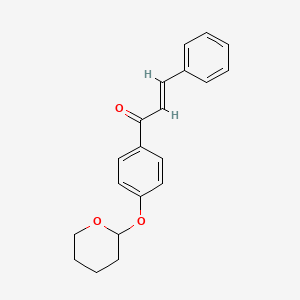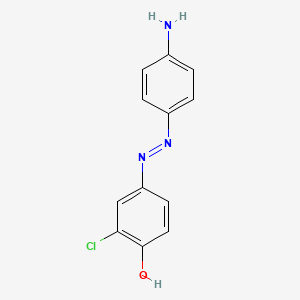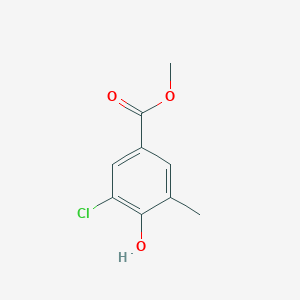
3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one is an organic compound that features a phenyl group and a tetrahydropyran-2-yloxy group attached to a prop-2-en-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one typically involves the following steps:
Formation of Tetrahydropyranyl Ether: The reaction of 4-hydroxybenzaldehyde with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid to form the tetrahydropyranyl ether.
Aldol Condensation: The tetrahydropyranyl ether is then subjected to an aldol condensation reaction with acetophenone in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Specific pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler compound with a similar tetrahydropyranyl group.
Phenylpropanoids: Compounds with a phenyl group attached to a propanoid backbone.
Chalcones: Compounds with a similar prop-2-en-1-one structure but different substituents.
Uniqueness
3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one is unique due to the presence of both a phenyl group and a tetrahydropyranyl ether group, which confer specific chemical properties and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C20H20O3 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(E)-1-[4-(oxan-2-yloxy)phenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H20O3/c21-19(14-9-16-6-2-1-3-7-16)17-10-12-18(13-11-17)23-20-8-4-5-15-22-20/h1-3,6-7,9-14,20H,4-5,8,15H2/b14-9+ |
Clave InChI |
GQHOCRIJRJPRSJ-NTEUORMPSA-N |
SMILES isomérico |
C1CCOC(C1)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3 |
SMILES canónico |
C1CCOC(C1)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)

![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)

![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)







